molecular formula C6H5FINO B8419701 2-Fluoro-3-iodo-4-methoxypyridine

2-Fluoro-3-iodo-4-methoxypyridine

Cat. No.: B8419701
M. Wt: 253.01 g/mol
InChI Key: OEOPTKGPZAAXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-3-iodo-4-methoxypyridine is a useful research compound. Its molecular formula is C6H5FINO and its molecular weight is 253.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H5FINO

Molecular Weight

253.01 g/mol

IUPAC Name

2-fluoro-3-iodo-4-methoxypyridine

InChI

InChI=1S/C6H5FINO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3

InChI Key

OEOPTKGPZAAXFK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cold (−20° C.), stirred suspension of the 3-iodo-4-methoxypyridin-2-amine (2.5 g, 10 mmol) in HBF4 (70 mL, 470 mmol) was added an aqueous solution of NaNO2 (1.67 M, 6 mL, 10 mmol) over 20 min. The reaction turned green and then brown in color. The mixture was stirred at 0° C. for 3 h. The reaction was then carefully poured into a cold (0° C.) saturated solution of Na2CO3 (50 g) in H2O (100 mL). The layer was then extracted with EtOAc (×3). The combined organic layers were dried over anhydrous MgSO4, filtered, and concentrated under vacuum to leave a residue which was purified by column chromatography on silica gel (elution with 5:1 to 2:1 hexanes:ethyl acetate) to yield 2-fluoro-3-iodo-4-methoxypyridine as a light yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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